GW806742X hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

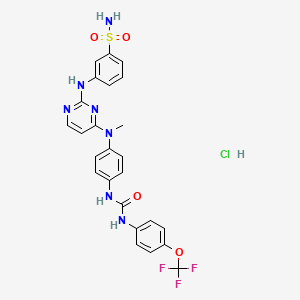

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N7O4S.ClH/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28;/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKWLRYRNSVTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF3N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of MLKL Inhibitors: A Technical Guide to GW806742X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key effector in this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and lytic cell death. The critical role of MLKL in executing necroptosis has made it an attractive therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth overview of the discovery and development of MLKL inhibitors, with a specific focus on GW806742X, a potent ATP-mimetic inhibitor of MLKL.

The Necroptosis Signaling Pathway

The best-characterized necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). In the absence of active Caspase-8, a signaling cascade involving RIPK1 and RIPK3 is triggered, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[1] Within the necrosome, RIPK3 phosphorylates MLKL, the terminal effector of the pathway.[1] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell death.[2]

Discovery of GW806742X as an MLKL Inhibitor

GW806742X was initially developed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key player in angiogenesis. It belongs to the chemical class of dianilinopyrimidine ureas. Subsequent screening and characterization efforts revealed its potent inhibitory activity against MLKL, the terminal effector of the necroptosis pathway. This discovery highlighted the potential for targeting the pseudokinase domain of MLKL with ATP-mimetic small molecules.

Mechanism of Action

GW806742X acts as an ATP-competitive inhibitor by binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[3] This binding event prevents the conformational changes required for MLKL activation, oligomerization, and subsequent translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[3]

Quantitative Data for GW806742X

The following tables summarize the key quantitative data for GW806742X, providing a clear comparison of its potency and binding affinity.

| Parameter | Value | Target | Assay Type | Reference |

| Kd | 9.3 µM | MLKL (pseudokinase domain) | Binding Assay | |

| IC50 | < 50 nM | Necroptosis Inhibition (TSQ-induced in MDFs) | Cell Viability Assay | [3] |

| IC50 | 2 nM | VEGFR2 | Kinase Assay | |

| IC50 | 5 nM | VEGF-induced HUVEC proliferation | Cell Proliferation Assay |

Table 1: Potency and Binding Affinity of GW806742X

MDFs: Mouse Dermal Fibroblasts; TSQ: TNF, Smac mimetic, Q-VD-OPh; HUVEC: Human Umbilical Vein Endothelial Cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of MLKL inhibitors like GW806742X are provided below.

Necroptosis Induction and Cell Viability Assay (LDH Release)

This protocol is used to induce necroptosis in a cell line and quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from compromised plasma membranes.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, L929, mouse dermal fibroblasts)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MLKL inhibitor (e.g., GW806742X) dissolved in DMSO

-

Necroptosis-inducing agents:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Smac mimetic (e.g., Compound A)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk or Q-VD-OPh)

-

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the MLKL inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Necroptosis Induction: Prepare a stock solution of the necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and z-VAD-fmk; often abbreviated as TSZ). Add the cocktail to the wells containing the inhibitor-treated cells to achieve the desired final concentrations. Include a "no treatment" control and a "maximum lysis" control (by adding lysis buffer from the LDH kit to untreated wells).

-

Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant from each well.

-

LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the maximum lysis control.

Western Blot Analysis of MLKL Phosphorylation

This protocol is used to detect the phosphorylated, active form of MLKL (p-MLKL) in cell lysates.

Materials:

-

Cell line and culture reagents

-

6-well plates

-

MLKL inhibitor and necroptosis-inducing agents

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-MLKL (p-MLKL)

-

Primary antibody against total MLKL and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the MLKL inhibitor and necroptosis-inducing agents as described in the LDH assay protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Prepare protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control to ensure equal protein loading.

MLKL Membrane Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of MLKL to the plasma membrane upon necroptosis induction.

Materials:

-

Cell line and culture reagents

-

Glass coverslips in culture plates

-

MLKL inhibitor and necroptosis-inducing agents

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against MLKL

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on glass coverslips in culture plates and allow them to adhere.

-

Treatment: Treat the cells with the MLKL inhibitor and necroptosis-inducing agents for the desired time.

-

Fixation and Permeabilization: Wash the cells with PBS, fix them with fixation buffer, and then permeabilize with permeabilization buffer.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Antibody Incubation: Incubate the cells with the primary antibody against MLKL, followed by incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize the subcellular localization of MLKL using a fluorescence microscope. In necroptotic cells, MLKL will appear to translocate from a diffuse cytoplasmic pattern to puncta at the plasma membrane.

Synthesis and Structure-Activity Relationship (SAR)

GW806742X is a dianilinopyrimidine urea. The general synthesis of such compounds involves the reaction of an appropriate aminopyrimidine with a substituted phenyl isocyanate. While a specific, detailed synthesis protocol for GW806742X is not publicly available, the synthesis of related dianilinopyrimidine ureas has been described in the literature.

The structure-activity relationship (SAR) for dianilinopyrimidine ureas as kinase inhibitors has been extensively studied, primarily in the context of VEGFR2 inhibition. Key features for potent inhibition often include:

-

The dianilinopyrimidine core which mimics the adenine (B156593) of ATP and forms hydrogen bonds with the kinase hinge region.

-

The urea linker which can form additional hydrogen bonds.

-

The terminal phenyl ring which can be substituted to enhance potency and selectivity by interacting with specific pockets in the kinase active site.

The SAR of this scaffold for MLKL inhibition is less well-defined in the public domain. However, the potent activity of GW806742X suggests that the specific substitution patterns on the phenyl rings are crucial for its interaction with the MLKL pseudokinase domain. Further studies are needed to fully elucidate the SAR for MLKL inhibition within this chemical series.

Conclusion

GW806742X represents a significant tool compound for studying the role of MLKL in necroptosis. Its discovery as an MLKL inhibitor, originally developed as a VEGFR2 inhibitor, underscores the value of screening existing compound libraries against new targets. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy of novel MLKL inhibitors. While the specific synthesis and SAR for MLKL inhibition by GW806742X require further elucidation, the available data clearly demonstrate the therapeutic potential of targeting the MLKL pseudokinase domain to modulate necroptotic cell death. Future research in this area will likely focus on developing more selective and potent MLKL inhibitors with improved pharmacokinetic properties for clinical applications.

References

GW806742X Hydrochloride: A Dual Inhibitor of Necroptosis and Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW806742X hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed descriptions of its effects on the MLKL-mediated necroptosis and VEGFR2-mediated angiogenesis signaling pathways are presented, along with established experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell death, inflammation, oncology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound GW806742X. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of GW806742X

| Identifier | Value |

| IUPAC Name | 3-((4-((4-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)(methyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide |

| CAS Number | 579515-63-2 (for the parent compound) |

| Molecular Formula | C₂₅H₂₂F₃N₇O₄S |

| Molecular Weight | 573.55 g/mol |

| SMILES | O=S(C1=CC=CC(NC2=NC=CC(N(C)C3=CC=C(NC(NC4=CC=C(OC(F)(F)F)C=C4)=O)C=C3)=N2)=C1)(N)=O |

Table 2: Physicochemical Properties of GW806742X

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO (≥50.8 mg/mL) and Ethanol (≥2.53 mg/mL with sonication). Insoluble in water. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action and Biological Activity

This compound exhibits a dual inhibitory activity against two distinct and critical cellular signaling pathways: necroptosis, mediated by MLKL, and angiogenesis, driven by VEGFR2.

Inhibition of MLKL and Necroptosis

Necroptosis is a form of programmed cell death that is independent of caspases and is implicated in various inflammatory and neurodegenerative diseases. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1] Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex known as the necrosome, leading to the phosphorylation and activation of MLKL.[1] Activated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, culminating in cell death.

GW806742X acts as a potent inhibitor of MLKL. It binds to the pseudokinase domain of MLKL with a reported dissociation constant (Kd) of 9.3 μM.[2] This binding event is thought to prevent the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptotic cell death.[2]

Table 3: In Vitro Activity against MLKL

| Parameter | Value | Cell Line/System |

| Kd (MLKL) | 9.3 μM | Recombinant MLKL |

Inhibition of VEGFR2 and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a fundamental process in development, wound healing, and cancer progression. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are the primary drivers of this process. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

GW806742X is a highly potent inhibitor of VEGFR2, with a reported IC50 value of 2 nM in kinase assays.[2] By targeting the ATP-binding site of the VEGFR2 kinase domain, GW806742X effectively blocks its catalytic activity, thereby abrogating downstream signaling and inhibiting VEGF-induced angiogenesis. This is demonstrated by its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5 nM.[2]

Table 4: In Vitro Activity against VEGFR2

| Parameter | Value | Cell Line/System |

| IC50 (VEGFR2) | 2 nM | Kinase Assay |

| IC50 (HUVEC Proliferation) | 5 nM | HUVEC |

Signaling Pathways

The dual inhibitory nature of this compound allows it to modulate two distinct signaling pathways critical in pathophysiology.

Necroptosis Signaling Pathway

The following diagram illustrates the canonical necroptosis pathway and the point of inhibition by GW806742X.

References

GW806742X Hydrochloride: A Technical Guide to a Potent MLKL Inhibitor in Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation and ischemic injury. A key effector in this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. GW806742X hydrochloride has been identified as a potent inhibitor of MLKL, making it a valuable tool for studying the intricacies of necroptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental considerations for its use in research settings.

Introduction to Necroptosis and the Role of MLKL

Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1] Unlike apoptosis, it is independent of caspase activity. The signaling cascade is initiated by various stimuli, including tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome.[1][2] This complex typically involves Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2]

Activated RIPK3 phosphorylates MLKL, the terminal effector of the necroptosis pathway.[3][4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[3][5][6] At the membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.[5]

This compound: A Potent Inhibitor of MLKL

GW806742X is an ATP-mimetic small molecule that potently inhibits MLKL.[7][8] It functions by binding to the pseudokinase domain of MLKL, thereby preventing the downstream events of necroptosis.[7][8] A critical aspect of its mechanism is the retardation of MLKL translocation to the plasma membrane.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: Potency and Binding Affinity of GW806742X

| Target | Parameter | Value | Cell Line/System | Reference(s) |

| MLKL | Kd | 9.3 µM | In vitro binding assay | [7][8][9] |

| MLKL-mediated Necroptosis | IC50 | < 50 nM | Wild-type mouse dermal fibroblasts (MDFs) | [7] |

| VEGFR2 | IC50 | 2 nM | In vitro kinase assay | [7][8] |

| VEGF-induced Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [7][8] |

Note: The potent off-target activity against VEGFR2 should be a critical consideration in experimental design and data interpretation.

Signaling Pathways

The following diagrams illustrate the necroptosis signaling pathway and the proposed mechanism of action for GW806742X.

Caption: Necroptosis signaling cascade and the inhibitory action of GW806742X.

Experimental Protocols

While specific, detailed protocols for GW806742X are not publicly available, this section provides generalized methodologies for key experiments based on standard practices in the field. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay to Measure Necroptosis Inhibition

This assay quantifies cell death by measuring the loss of plasma membrane integrity.

Materials:

-

Cells cultured in a 96-well plate

-

Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)

-

This compound

-

Propidium Iodide (PI) solution or a commercial LDH cytotoxicity assay kit

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Induction of Necroptosis: Add a cocktail of necroptosis-inducing agents to the wells. A common combination is TNFα (e.g., 1 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 10 µM) to ensure the apoptotic pathway is blocked.[8]

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.

-

Cell Death Measurement:

-

PI Staining: Add PI solution to each well and measure fluorescence using a plate reader.

-

LDH Assay: Collect the cell culture supernatant and measure the release of lactate (B86563) dehydrogenase (LDH) according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the results to control wells (untreated cells and cells treated with a lysis buffer for maximum cell death). Calculate the IC50 value for GW806742X.

Caption: Workflow for assessing necroptosis inhibition via cell viability assays.

Western Blot for MLKL Phosphorylation

This protocol is to detect the phosphorylation of MLKL, a key indicator of its activation.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Necroptosis-inducing agents

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with GW806742X and necroptosis-inducing agents as described in the cell viability assay.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with the primary antibody against phospho-MLKL overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control to ensure equal protein loading.

Immunofluorescence for MLKL Translocation

This method visualizes the subcellular localization of MLKL.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Necroptosis-inducing agents

-

Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)

-

Primary antibody against MLKL

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells on coverslips with GW806742X and necroptosis-inducing agents.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with the primary anti-MLKL antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In necroptotic cells, MLKL will show a punctate pattern at or near the plasma membrane, which should be reduced in GW806742X-treated cells.

In Vivo Studies

Currently, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound. Such studies are crucial for the translation of in vitro findings to preclinical and clinical settings. General considerations for in vivo studies would include:

-

Efficacy Models: Utilizing animal models of diseases where necroptosis is implicated, such as ischemia-reperfusion injury or certain inflammatory conditions.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to establish appropriate dosing regimens.

-

Toxicology: Assessing the safety profile of the compound, including potential off-target effects, which is particularly important given its potent inhibition of VEGFR2.

Synthesis and Physicochemical Characterization

Conclusion

This compound is a potent and valuable research tool for investigating the role of MLKL in necroptosis. Its ability to inhibit MLKL translocation provides a specific mechanism to dissect this cell death pathway. However, its significant off-target activity against VEGFR2 necessitates careful experimental design and interpretation of results. Further studies are required to elucidate its in vivo properties and potential as a therapeutic agent. This guide provides a foundational understanding and practical considerations for researchers utilizing GW806742X in their studies of necroptosis and related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 3. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 4. bioivt.com [bioivt.com]

- 5. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease | MDPI [mdpi.com]

- 6. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Interaction of GW806742X with the MLKL Pseudokinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between the small molecule inhibitor GW806742X and the pseudokinase domain of Mixed Lineage Kinase Domain-Like (MLKL), a key effector protein in the necroptosis pathway. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways and workflows.

Introduction to Necroptosis and the Role of MLKL

Necroptosis is a form of regulated cell death that is implicated in a variety of physiological and pathological processes, including inflammation and the response to pathogens. Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is critically dependent on the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.

Upon induction of necroptosis, typically by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in combination with caspase inhibitors, RIPK1 and RIPK3 form a signaling complex known as the necrosome.[1][2] Within this complex, RIPK3 becomes activated and subsequently phosphorylates the pseudokinase domain of MLKL.[3][4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[3][4] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.[4]

The pseudokinase domain of MLKL, despite lacking catalytic activity, plays a crucial regulatory role in this process. It serves as the direct target for RIPK3 phosphorylation and its conformational state dictates the activation of the N-terminal executioner domain.[3][4]

GW806742X: A Potent Inhibitor of MLKL

GW806742X is a small molecule that has been identified as a potent inhibitor of MLKL. It functions as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[5] This binding event interferes with the conformational changes required for MLKL activation, thereby preventing its translocation to the plasma membrane and inhibiting necroptotic cell death.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of GW806742X with MLKL and its cellular effects.

Table 1: Binding Affinity and Cellular Potency of GW806742X

| Parameter | Value | Target/Assay | Reference |

| Binding Affinity (Kd) | 9.3 µM | MLKL Pseudokinase Domain | [5] |

| IC50 (Necroptosis) | < 50 nM | TSQ-induced necroptosis in wild-type mouse dermal fibroblasts (MDFs) | [5] |

| IC50 (VEGFR2) | 2 nM | Vascular Endothelial Growth Factor Receptor 2 | [5] |

| IC50 (HUVEC Proliferation) | 5 nM | VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells | [5] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the necroptosis signaling pathway and the mechanism of action of GW806742X.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between GW806742X and the MLKL pseudokinase domain.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between GW806742X and the MLKL pseudokinase domain.

Materials:

-

Recombinant human or mouse MLKL pseudokinase domain

-

GW806742X

-

ITC instrument (e.g., MicroCal ITC200)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO)

-

Syringe and sample cell

Protocol:

-

Sample Preparation:

-

Dissolve GW806742X in 100% DMSO to create a high-concentration stock solution.

-

Dilute the GW806742X stock and the MLKL pseudokinase domain protein into the ITC buffer. The final DMSO concentration in both the syringe and cell should be identical to avoid heat of dilution artifacts.

-

Typical concentrations: 20-50 µM MLKL in the sample cell and 200-500 µM GW806742X in the syringe.

-

Degas both solutions for 5-10 minutes before loading into the instrument.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the MLKL solution into the sample cell and the GW806742X solution into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

Stir the sample cell at a constant speed (e.g., 750 rpm).

-

-

Data Analysis:

-

Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Cell Viability Assay for Necroptosis Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of GW806742X for necroptosis in a cellular context.

Materials:

-

Mouse Dermal Fibroblasts (MDFs) or other necroptosis-sensitive cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

GW806742X

-

Necroptosis-inducing stimuli (TSQ):

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Smac mimetic (e.g., Compound A)

-

Pan-caspase inhibitor (e.g., Q-VD-OPh)

-

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed MDFs into a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

-

Incubate the cells overnight at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of GW806742X in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of GW806742X. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Induction of Necroptosis:

-

Prepare a stock solution of the TSQ cocktail (e.g., 1 ng/mL TNF-α, 500 nM Smac mimetic, and 10 µM Q-VD-OPh).

-

Add the TSQ cocktail to the wells containing the compound-treated cells. Include a control group with no TSQ treatment.

-

Incubate the plate for a predetermined time (e.g., 24 hours).

-

-

Measurement of Cell Viability:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, non-TSQ-induced control (100% viability) and the vehicle-treated, TSQ-induced control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the GW806742X concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing an MLKL inhibitor like GW806742X.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dot | Graphviz [graphviz.org]

- 4. toolify.ai [toolify.ai]

- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

GW806742X Hydrochloride: A Potent VEGFR2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

GW806742X hydrochloride is a small molecule inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3][4][5][6] As an ATP-mimetic compound, this compound competitively binds to the ATP-binding site within the kinase domain of VEGFR2, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This inhibition of VEGFR2 signaling translates to a reduction in endothelial cell proliferation, a critical step in the formation of new blood vessels.[1][2] Beyond its well-documented effects on VEGFR2, GW806742X also exhibits inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), where it binds to the pseudokinase domain and interferes with necroptosis.[1][2][4][6][7] This dual activity makes GW806742X a valuable tool for studying both angiogenesis and necroptotic cell death pathways.

Quantitative Activity Data

The inhibitory potency of this compound against VEGFR2 and its cellular effects have been quantified in various assays. The following table summarizes the key quantitative data.

| Target/Process | Parameter | Value | Cell Line/System |

| VEGFR2 Kinase Activity | IC50 | 2 nM | Recombinant Human VEGFR-2 |

| VEGF-induced HUVEC Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |

| MLKL Binding Affinity | Kd | 9.3 µM | MLKL Pseudokinase Domain |

Table 1: Summary of quantitative data for this compound's activity against VEGFR2 and MLKL.[1][2][4][6]

Mechanism of Action: Inhibition of VEGFR2 Signaling

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.

This compound functions as an ATP-competitive inhibitor. By mimicking the structure of ATP, it occupies the ATP-binding pocket of the VEGFR2 kinase domain. This prevents the binding of endogenous ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Figure 1: Inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This assay is designed to directly measure the inhibitory effect of this compound on the kinase activity of recombinant human VEGFR2.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in a kinase assay buffer to achieve a range of desired concentrations.

-

Prepare a solution of recombinant human VEGFR-2 kinase domain in the assay buffer.

-

Prepare a solution of a suitable tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, in the assay buffer.

-

Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or near the Km value for VEGFR2 to accurately determine the IC50 of ATP-competitive inhibitors.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound or a vehicle control (DMSO).

-

Add the recombinant VEGFR-2 enzyme to each well.

-

Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

-

-

Detection and Analysis:

-

Terminate the kinase reaction.

-

Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for an in vitro VEGFR2 kinase assay.

HUVEC Proliferation Assay

This cell-based assay evaluates the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Methodology:

-

Cell Culture and Seeding:

-

Culture HUVECs in appropriate endothelial cell growth medium.

-

Seed the HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Starve the cells in a low-serum medium for a few hours to reduce basal signaling.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Stimulate the cells with a predetermined concentration of VEGF to induce proliferation.

-

-

Incubation:

-

Incubate the plates for a period sufficient for cell proliferation to occur (e.g., 24-72 hours).

-

-

Proliferation Measurement:

-

Quantify cell proliferation using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 3: Workflow for a HUVEC proliferation assay.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on the Role of MLKL in Organelle Dynamics: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mixed lineage kinase domain-like (MLKL) protein has emerged as a critical regulator of necroptosis, a form of programmed necrotic cell death. Beyond its canonical role as an executioner of plasma membrane rupture, a growing body of evidence highlights the multifaceted involvement of MLKL in modulating the dynamics and integrity of various intracellular organelles. This technical guide provides a comprehensive overview of the foundational research on MLKL's function in organelle dynamics, with a particular focus on its interactions with mitochondria, lysosomes, and the endoplasmic reticulum. The content herein is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the signaling pathways, key experimental methodologies, and quantitative data related to MLKL's subcellular activities. Detailed protocols for essential experiments and visual representations of signaling and experimental workflows are provided to facilitate further investigation into this pivotal protein and its potential as a therapeutic target.

MLKL Signaling Pathways and Organelle Crosstalk

MLKL is a pseudokinase that functions downstream of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 in the canonical necroptosis pathway.[1][2] Upon induction of necroptosis, typically by stimuli such as tumor necrosis factor (TNF) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome.[1][2] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation from the cytosol to cellular membranes.[3][4] While the plasma membrane is a primary target, leading to cell lysis, activated MLKL also translocates to and impacts the function of several organelles.[2][5][6][7]

Canonical MLKL Activation Pathway

The activation of MLKL is a tightly regulated process initiated by death receptor signaling. The following diagram illustrates the core signaling cascade leading to MLKL activation.

Caption: Canonical MLKL activation pathway initiated by TNFα signaling.

MLKL and Mitochondrial Dynamics

Activated MLKL translocates to mitochondria, where it induces mitochondrial dysfunction through several mechanisms.[8] This includes the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c, and the production of mitochondrial reactive oxygen species (ROS).[2][8] MLKL has been shown to interact with mitochondrial proteins such as PGAM5, which can lead to the opening of the mitochondrial permeability transition pore (mPTP).[9]

Caption: Mechanisms of MLKL-induced mitochondrial dysfunction.

MLKL and Lysosomal Dynamics

Recent studies have revealed a critical role for MLKL in inducing lysosomal membrane permeabilization (LMP).[6][7][10][11] Activated MLKL translocates to the lysosomal membrane, leading to the release of lysosomal hydrolases, such as cathepsins, into the cytosol.[6][7] This release of potent degradative enzymes contributes significantly to cellular damage and necroptotic cell death.[6][7]

Caption: MLKL-mediated lysosomal membrane permeabilization.

MLKL and Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is another organelle affected by MLKL-mediated signaling. ER stress can induce necroptosis through the RIPK1/RIPK3/MLKL pathway.[12][13] Conversely, activated MLKL can also trigger or exacerbate ER stress, creating a feedback loop that amplifies the necroptotic signal.[2] This involves the upregulation of ER stress markers such as CHOP and GRP78.[14]

Caption: Interplay between MLKL and ER stress in necroptosis.

Quantitative Data on MLKL in Organelle Dynamics

The following tables summarize key quantitative findings from foundational research on MLKL's role in organelle dynamics. Due to the nature of the available literature, some data has been collated from graphical representations and textual descriptions.

Table 1: MLKL-Mediated Mitochondrial Dysfunction

| Parameter | Cell Type | Treatment | Quantitative Change | Reference |

| Mitochondrial MLKL Translocation | NIH3T3 cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Significant increase in mitochondrial MLKL and p-MLKL bands detected by Western blot. | [15] |

| Cytochrome c Release | U937 cells | High glucose + TNF-α/CHX | Increased cytoplasmic cytochrome c, prevented by MLKL inhibitor GW806742x. | [9] |

| Mitochondrial Membrane Potential (ΔΨm) | U937 cells | High glucose + TNF-α/CHX | Decrease in JC-1 aggregates (red) and increase in monomers (green), indicating ΔΨm loss, prevented by MLKL inhibitor. | [16] |

| Mitochondrial ROS Production | Various | Necroptotic stimuli | MLKL translocation to mitochondria triggers mitochondrial ROS production. | [2] |

Table 2: MLKL-Mediated Lysosomal Disruption

| Parameter | Cell Type | Treatment | Quantitative Change | Reference |

| MLKL Translocation to Lysosomes | HT-29 cells | TNF/SM-164/z-VAD-FMK (TSZ) | Phospho-MLKL forms large puncta that colocalize with the lysosomal marker LAMP2. | [11] |

| Lysosomal Membrane Permeabilization (LMP) | HT-29 cells | TSZ | LysoTracker Red signal dropped to ~55% at 4h, while only 8% of cells were Sytox Green positive, indicating LMP precedes plasma membrane rupture. | [7] |

| Cathepsin Release | HT-29 cells | TSZ | Release of mature cathepsins (CTSA, CTSB, CTSC, CTSD, CTSK) from the membrane fraction into the cytosol. | [7] |

| Cell Viability with Cathepsin B Inhibition | HT-29 cells | TSZ + CA-074Me (CTSB inhibitor) | Chemical inhibition or knockdown of CTSB protects cells from necroptosis. | [6][7] |

Table 3: MLKL and Endoplasmic Reticulum Stress

| Parameter | Cell Type | Treatment | Quantitative Change | Reference |

| ER Stress-Induced Necroptosis | L929sA cells | Brefeldin A (BFA) | BFA-induced cell death is switched from necroptosis to apoptosis upon MLKL siRNA knockdown. | [14] |

| Upregulation of ER Stress Markers | Mouse Liver | Gao-binge alcohol treatment | Increased phosphorylation of EIF2A and induction of CHOP, independent of MLKL genotype. | [17] |

| Upregulation of GRP78 and CHOP | Lens homogenates | Diabetic model | Increased expression of GRP78 and CHOP in diabetic models. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MLKL in organelle dynamics.

Subcellular Fractionation for Organelle Isolation

This protocol describes the isolation of mitochondrial and lysosomal fractions from cultured cells for subsequent analysis, such as Western blotting for MLKL translocation.

Caption: General workflow for isolating organelle fractions by differential centrifugation.

Protocol:

-

Cell Culture and Harvest:

-

Culture cells to 80-90% confluency.

-

Harvest cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

-

-

Homogenization:

-

Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing through a 27-gauge needle (10-15 times). Monitor cell lysis under a microscope.

-

-

Differential Centrifugation:

-

Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant (post-nuclear supernatant).

-

Mitochondrial Fraction Isolation: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Lysosomal/Microsomal Fraction Isolation: The supernatant from the previous step can be subjected to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the light membrane fraction containing lysosomes and microsomes (ER).

-

-

Washing and Storage:

-

Wash the mitochondrial and lysosomal/microsomal pellets with homogenization buffer and re-centrifuge to increase purity.

-

Resuspend the final pellets in a suitable buffer for downstream applications (e.g., RIPA buffer for Western blotting).

-

Store fractions at -80°C.

-

Immunofluorescence Staining of Phosphorylated MLKL

This protocol details the visualization of activated, phosphorylated MLKL (p-MLKL) and its colocalization with organelle markers.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a 24-well plate.

-

Treat cells with necroptotic stimuli for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating in blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-p-MLKL and mouse anti-organelle marker) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto glass slides using an anti-fade mounting medium.

-

Image using a confocal microscope.

-

Measurement of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to assess mitochondrial function in response to MLKL activation.

Protocol:

-

Cell Preparation:

-

Harvest and wash cells as described in the subcellular fractionation protocol.

-

Resuspend cells in mitochondrial respiration medium (e.g., MiR05).

-

-

Respirometry Measurement:

-

Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

-

Add the cell suspension to the respirometer chambers.

-

Permeabilize the cells with a mild detergent like digitonin (B1670571) to allow substrate access to the mitochondria.

-

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 Respiration (Leak): Measure basal oxygen consumption.

-

State 3 Respiration (Oxidative Phosphorylation): Add substrates for Complex I (e.g., pyruvate, glutamate, malate) and ADP to measure coupled respiration.

-

Electron Transfer System (ETS) Capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

-

Complex II Respiration: Add a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate).

-

Residual Oxygen Consumption: Add a Complex III inhibitor (e.g., antimycin A) to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis:

-

Calculate oxygen consumption rates (flux) for each respiratory state and normalize to cell number or protein concentration.

-

Conclusion and Future Directions

The study of MLKL's role in organelle dynamics has significantly advanced our understanding of necroptosis and its implications in various diseases. It is now clear that MLKL's function extends beyond a simple executioner of plasma membrane rupture, acting as a key modulator of mitochondrial, lysosomal, and ER function. The intricate interplay between MLKL and these organelles highlights a complex signaling network that fine-tunes the cellular response to necroptotic stimuli.

For researchers and drug development professionals, this expanded understanding of MLKL's functions opens up new avenues for therapeutic intervention. Targeting MLKL's interactions with specific organelles may offer more nuanced and potentially less cytotoxic approaches to modulating necroptosis in pathological conditions such as ischemic injury, neurodegenerative diseases, and inflammatory disorders.

Future research should focus on several key areas:

-

Quantitative Proteomics: Unbiased quantitative proteomics and interactomics studies are needed to comprehensively map the MLKL interactome at different organelles during necroptosis. This will help identify novel binding partners and regulatory mechanisms.

-

High-Resolution Imaging: Advanced live-cell imaging techniques will be crucial for dissecting the spatiotemporal dynamics of MLKL translocation and its precise effects on organelle morphology and function in real-time.

-

In Vivo Studies: Translating the findings from in vitro cell culture models to in vivo animal models of disease is essential to validate the physiological relevance of MLKL-organelle interactions.

-

Therapeutic Targeting: The development of small molecules or biologics that specifically disrupt the interaction of MLKL with key organellar proteins could lead to novel therapeutic strategies for a range of diseases.

By continuing to explore the foundational biology of MLKL in organelle dynamics, the scientific community can pave the way for innovative treatments that target the core mechanisms of necroptotic cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | MLKL as an emerging machinery for modulating organelle dynamics: regulatory mechanisms, pathophysiological significance, and targeted therapeutics [frontiersin.org]

- 3. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. VDAC1, as a downstream molecule of MLKL, participates in OGD/R-induced necroptosis by inducing mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Trafficking of MLKL, Bak/Bax, and Drp1 Is Mediated by RIP1 and ROS which Leads to Decreased Mitochondrial Membrane Integrity during the Hyperglycemic Shift to Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of MLKL in Pathophysiological Disorders: A Technical Guide for Researchers

An In-depth Exploration of Mixed Lineage Kinase Domain-Like Protein in Disease Pathogenesis and Therapeutic Development

Introduction

Mixed Lineage Kinase Domain-Like (MLKL) protein has emerged as a critical executioner of necroptosis, a form of regulated cell death.[1][2] Initially identified as a downstream target of Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL's role has expanded beyond that of a simple cell death effector.[3][4] Accumulating evidence implicates MLKL in a diverse array of pathophysiological disorders, including inflammatory diseases, neurodegenerative conditions, cancer, and cardiovascular ailments.[3][5][6] Furthermore, recent studies have unveiled non-necroptotic functions of MLKL, highlighting its multifaceted involvement in cellular signaling and disease progression.[7][8] This technical guide provides a comprehensive overview of MLKL's involvement in various disorders, detailing its signaling pathways, summarizing key quantitative data, and providing established experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MLKL's therapeutic potential.

MLKL Signaling Pathways

MLKL is a central player in the necroptosis signaling cascade. Its activation is tightly regulated and culminates in the disruption of the plasma membrane. Beyond this canonical pathway, MLKL participates in other signaling events, contributing to its diverse pathophysiological roles.

Canonical Necroptosis Pathway

The best-characterized function of MLKL is as the terminal effector of necroptosis.[1][2] This pathway is typically initiated by death receptor activation (e.g., TNFR1) in the absence of active Caspase-8.[9] This leads to the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3.[9] RIPK3, activated via autophosphorylation, then phosphorylates MLKL.[9] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, ultimately causing cell lysis and the release of damage-associated molecular patterns (DAMPs).[9][10]

Non-Canonical and Non-Necroptotic Signaling

Recent evidence has expanded the functional repertoire of MLKL beyond necroptosis. These non-canonical roles are often independent of the core necroptotic machinery and contribute to a broader range of cellular processes.

-

Inflammasome Activation: Activated MLKL can trigger the NLRP3 inflammasome, leading to the processing and release of IL-1β, independent of Gasdermin-D, the canonical pore-forming protein in pyroptosis.[11][12] This links necroptotic signaling directly to potent pro-inflammatory cytokine production.

-

Regulation of Endothelial Adhesion: MLKL has been shown to promote vascular inflammation by upregulating the expression of adhesion molecules such as ICAM1 and VCAM1 in endothelial cells. This function appears to be independent of its necroptotic activity.[8]

-

Interaction with ESCRT Machinery: Following its activation and translocation to the plasma membrane, MLKL can recruit the ESCRT-III machinery.[5] This interaction is involved in the shedding of MLKL-containing microvesicles and can modulate the progression of necroptotic cell death.[5][13]

Quantitative Data on MLKL in Pathophysiological Disorders

The dysregulation of MLKL expression and activity is a hallmark of numerous diseases. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: MLKL Expression in Cancer

| Cancer Type | Tissue Comparison | MLKL Expression Change | Prognostic Significance of Low MLKL | Reference |

| Gastric Cancer | Tumor vs. Normal | Decreased mRNA | Poor Overall Survival & First Progression | [14] |

| Non-Small Cell Lung Cancer | Tumor vs. Normal | Lower mRNA in SCC and AC | - | [9] |

| Melanoma | - | High Expression | Prolonged Overall Survival with ICI | [1] |

| Bladder Urothelial Carcinoma | Tumor vs. Normal | Higher mRNA | - | [15] |

SCC: Squamous Cell Carcinoma; AC: Adenocarcinoma; ICI: Immune Checkpoint Inhibitor

Table 2: Efficacy of MLKL Inhibitors

| Inhibitor | Target | Cell Line / Model | IC50 / EC50 | Reference |

| Necrosulfonamide (NSA) | Human MLKL | U937, HT29, THP-1 cells | ~100 nM - 2.5 µM | [16] |

| TC13172 | Human MLKL | Human cell lines | Nanomolar potency | [7] |

| GSK'840 | RIPK3 | HT29 cells | IC50 = 0.9 nM (FP), 0.3 nM (ADP-Glo) | [17] |

| GSK'843 / GSK'872 | RIPK3 | HT29 and murine cells | IC50 = 8.6 / 1.8 nM (FP), 6.5 / 1.3 nM (ADP-Glo) | [17][18] |

| AMG-47a | RIPK1 / RIPK3 | U937, HT29, THP-1 cells | IC50 = 83 nM (RIPK1), 13 nM (RIPK3) | [16] |

FP: Fluorescence Polarization; ADP-Glo: ADP-Glo Kinase Assay

Table 3: MLKL in Inflammatory and Other Disorders

| Disorder | Model / Patient Cohort | Analyte / Endpoint | Quantitative Change | Reference |

| Critical Illness / Sepsis | ICU Patients | Serum MLKL | Elevated levels predict mortality | [19] |

| Severe Traumatic Brain Injury | Patients | Serum MLKL | Extremely elevated levels, correlated with GCS | [20] |

| Parkinson's Disease | MPTP mouse model | Pro-inflammatory cytokines (IL-6, MCP-1) in Tg-Mlkl-/- mice | Significantly reduced | [21] |

| Non-alcoholic Fatty Liver Disease | Patients with NASH | Liver MLKL IHC score | Significantly increased vs. healthy controls | [17] |

| Alcohol-associated Hepatitis | Patients | Liver pMLKL | Lower than in NASH patients | [18][22] |

GCS: Glasgow Coma Scale; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; NASH: Non-alcoholic steatohepatitis; IHC: Immunohistochemistry

Experimental Protocols

Investigating the role of MLKL in disease requires a range of molecular and cellular techniques. This section provides detailed methodologies for key experiments.

Protocol 1: Immunoprecipitation of MLKL

This protocol is for the immunoprecipitation of MLKL from cell lysates to study its interactions with other proteins.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MLKL antibody (e.g., MLKL (D6W1K) Rabbit mAb)[23]

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-MLKL antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes with elution buffer and immediately neutralize with neutralization buffer.

-

Analyze the eluate by Western blotting.

Protocol 2: Detection of Phospho-MLKL by Immunohistochemistry (IHC)

This protocol describes the detection of phosphorylated MLKL (pMLKL), a marker of necroptosis, in formalin-fixed, paraffin-embedded tissue sections.[1][24][25]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (2-5 µm)

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution (3%) to block endogenous peroxidases

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against pMLKL (e.g., anti-pMLKL pS345, ab196436)[24]

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Perform antigen retrieval by heating sections in antigen retrieval buffer.[1]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-pMLKL antibody overnight at 4°C.[24]

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

Protocol 3: MLKL Oligomerization Assay

This protocol allows for the detection of MLKL oligomers, a key step in its activation, by non-reducing Western blotting.[26]

Materials:

-

Cell lysis buffer without reducing agents

-

Sample buffer without reducing agents (e.g., β-mercaptoethanol or DTT)

-

DSS (disuccinimidyl suberate) crosslinker (optional)

Procedure:

-

Induce necroptosis in cultured cells.

-

Lyse cells in a lysis buffer without reducing agents.

-

(Optional) Crosslink proteins with DSS according to the manufacturer's instructions.

-

Add non-reducing sample buffer to the lysates.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-MLKL antibody.

-

MLKL monomers, dimers, trimers, and higher-order oligomers can be visualized.[26][27]

Experimental Workflows

Visualizing the logical flow of experiments is crucial for designing robust research strategies. The following diagrams illustrate common workflows for studying MLKL.

Workflow 1: Validating MLKL as a Therapeutic Target in a Disease Model

Workflow 2: Screening for Novel MLKL Inhibitors

Conclusion

MLKL has transitioned from being solely the executioner of necroptosis to a multifaceted protein implicated in a wide range of cellular processes and diseases. Its central role in inflammatory and degenerative conditions makes it an attractive therapeutic target.[3][4][28] The development of specific MLKL inhibitors and a deeper understanding of its non-necroptotic functions will be crucial for translating our knowledge of MLKL biology into novel therapeutic strategies.[7][13] This technical guide provides a foundational resource for researchers to explore the complex and expanding world of MLKL, with the ultimate goal of developing innovative treatments for a host of debilitating diseases.

References

- 1. Detection of necroptosis by phospho-MLKL immunohistochemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MLKL-dependent signaling regulates autophagic flux in a murine model of non-alcohol-associated fatty liver and steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Differential role of MLKL in alcohol-associated and non-alcohol-associated fatty liver diseases in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Loss of MLKL ameliorates liver fibrosis by inhibiting hepatocyte necroptosis and hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The MLKL Channel in Necroptosis Is an Octamer Formed by Tetramers in a Dyadic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mixed Lineage Kinase Domain-Like Protein (MLKL): From Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of GW806742X Hydrochloride Stock Solution for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of GW806742X hydrochloride, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of in vitro experimental results. The provided information covers the necessary materials, a step-by-step procedure for stock solution preparation, and proper storage conditions.

Physicochemical and Biological Properties

GW806742X is an ATP-mimetic inhibitor that binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM, thereby inhibiting necroptosis.[1][2][4][5] It also demonstrates potent activity against VEGFR2 with an IC50 of 2 nM.[2][3][4]

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Molecular Weight | 610.01 g/mol (hydrochloride salt) | [4] |

| Molecular Formula | C25H23ClF3N7O4S | [4] |

| CAS Number | 579515-63-2 | [1][5] |

| Primary Targets | MLKL (Kd = 9.3 μM), VEGFR2 (IC50 = 2 nM) | [1][2][3][4][5] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][5] |

| Insoluble in water and ethanol | [5] | |

| Appearance | Solid | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.10 mg of the compound.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Molecular Weight (MW) = 610.01 g/mol

-

Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 610.01 g/mol = 0.0061 g = 6.10 mg

-

-

-

Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO. It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[5]

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]

-

Storage:

-

For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[5]

-

For long-term storage (up to 1 year), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][5]

-

The solid powder form of the compound is stable for up to 3 years when stored at -20°C.[1][5]

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

References

Application Notes and Protocols for GW806742X Hydrochloride in Cell-Based Necroptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent process orchestrated by a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell lysis. GW806742X hydrochloride is a potent and selective inhibitor of MLKL, making it a valuable tool for studying the necroptosis signaling pathway and for the development of potential therapeutics targeting this cell death modality.[1][2] This document provides detailed protocols for the use of this compound in cell-based necroptosis assays.

Mechanism of Action

GW806742X is an ATP-mimetic compound that binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1] By binding to MLKL, GW806742X prevents its phosphorylation by RIPK3 and subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptosis.[1] Notably, GW806742X also exhibits inhibitory activity against VEGFR2 with an IC50 of 2 nM.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound in necroptosis and other relevant assays.